molecular formula C22H20N2OS B2874929 (2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 476669-42-8

(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No.: B2874929
CAS No.: 476669-42-8
M. Wt: 360.48
InChI Key: SZGHEEDSEHZDRW-UNOMPAQXSA-N
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Description

The compound "(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile" is a structurally complex molecule featuring a thiazole core, a (Z)-configured acrylonitrile moiety, and multiple aromatic substituents. Key structural attributes include:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.
  • Substituent at thiazole C4: A para-substituted phenyl group with a 2-methylpropyl (isobutyl) chain, enhancing lipophilicity.
  • Acrylonitrile group: A conjugated nitrile-alkene system in the Z-configuration, contributing rigidity and electron-withdrawing properties.
  • 4-hydroxyphenyl group: Attached to the acrylonitrile’s β-carbon, this polar substituent may improve solubility in polar solvents.

The molecular formula is C₂₂H₂₁N₃OS, with a molecular weight of 375.48 g/mol.

Properties

IUPAC Name

(Z)-3-(4-hydroxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-15(2)11-16-3-7-18(8-4-16)21-14-26-22(24-21)19(13-23)12-17-5-9-20(25)10-6-17/h3-10,12,14-15,25H,11H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGHEEDSEHZDRW-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several thiazole-acrylonitrile derivatives reported in the literature. Below is a detailed comparison based on substituents, molecular properties, and synthesis methods.

Structural Comparison

Compound Name Thiazole Substituent Acrylonitrile Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-[4-(2-methylpropyl)phenyl] 4-hydroxyphenyl C₂₂H₂₁N₃OS 375.48 High lipophilicity (isobutyl), polar hydroxyl group
(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-(4-fluorophenyl) 3-hydroxy-4-methoxyphenyl C₁₉H₁₄FN₃O₂S 403.43 Fluorine atom (electron-withdrawing), methoxy group (moderate polarity)
(Z)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 4-phenyl 3-ethoxy C₁₄H₁₂N₂OS 256.32 Ethoxy group (lipophilic), simpler structure
(Z)-2-(4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile 4-[2-(1,3-dioxo-isoindol-2-yl)ethyl] 4-fluorophenyl C₂₂H₁₄FN₃O₂S 403.43 Isoindole dione moiety (enhanced π-stacking potential), fluorophenyl group

Functional Implications

  • Electronic Effects : The acrylonitrile’s nitrile group withdraws electrons, stabilizing the conjugated system. Fluorine substituents (e.g., ) further enhance this effect, influencing reactivity.
  • Solubility: The 4-hydroxyphenyl group in the target compound may improve aqueous solubility relative to non-polar analogs (e.g., ), though this is counterbalanced by the isobutyl chain.

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